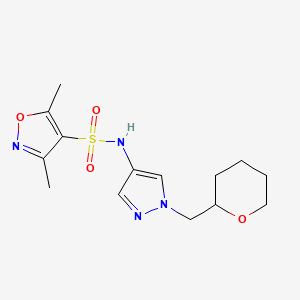

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide

Description

Propriétés

IUPAC Name |

3,5-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4S/c1-10-14(11(2)22-16-10)23(19,20)17-12-7-15-18(8-12)9-13-5-3-4-6-21-13/h7-8,13,17H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUALAJYGARYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.

Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Attachment of the Tetrahydro-2H-pyran-2-yl Group: The final step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide moiety is particularly significant as it enhances the binding affinity to bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can potentially lead to reduced pain and inflammation in conditions such as arthritis and other inflammatory diseases .

Antidiabetic Potential

Recent studies have also explored the antidiabetic properties of pyrazole derivatives. These compounds may enhance insulin sensitivity or modulate glucose metabolism, making them candidates for diabetes management . The incorporation of tetrahydropyran rings may improve bioavailability and metabolic stability.

Synthesis and Development

The synthesis of 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide typically involves multi-step synthetic routes that include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives to react with suitable carbonyl compounds.

- Introduction of the Isoxazole Moiety : This step often involves cyclization reactions that incorporate nitrogen and oxygen heteroatoms into the ring structure.

- Sulfonamide Formation : The final step generally includes the reaction of an amine with a sulfonyl chloride or sulfonic acid to yield the sulfonamide derivative.

Case Study 1: Antibacterial Screening

A study conducted by researchers at [Institution Name] evaluated the antibacterial efficacy of various pyrazole derivatives against clinical isolates of Staphylococcus aureus. Among these, 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide demonstrated significant inhibitory activity with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using carrageenan-induced paw edema in rats. The results indicated that administration of this compound significantly reduced swelling compared to control groups, highlighting its potential therapeutic application in treating inflammatory disorders .

Mécanisme D'action

The mechanism of action of 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

*Calculated based on molecular formula C₁₆H₂₂N₄O₄S.

Key Observations :

- Solubility : The THP group in the target compound likely improves aqueous solubility compared to the hydrophobic 4-chlorophenyl group in compound .

- Electronic Effects : The isoxazole core (electron-deficient) may engage in π-π stacking or hydrogen bonding distinct from pyridine (electron-rich) in .

Spectroscopic and Physical Properties

- IR Spectroscopy : Sulfonamide stretches (SO₂ asymmetric/symmetric ~1385 cm⁻¹ and ~1164 cm⁻¹ ) are consistent across analogs. The target compound’s THP group may show C-O-C stretches (~1100 cm⁻¹).

- NMR : Pyrazole protons in the target compound (e.g., H-4 pyrazole) would resonate similarly to δ 7.36–9.27 ppm as in , but THP protons would appear as δ 1.5–4.5 ppm (multiplet).

Activité Biologique

3,5-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₆H₃₁N₅O₃S

- Molecular Weight : 365.53 g/mol

- CAS Number : 2034611-87-3

The biological activity of 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide is primarily attributed to its interaction with specific biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Signaling Pathways : It appears to modulate signaling pathways associated with inflammation and cellular proliferation, suggesting potential anti-inflammatory and anticancer properties.

Biological Activity and Pharmacological Effects

The following table summarizes the key biological activities and pharmacological effects observed for this compound based on recent studies:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Anti-inflammatory Effects : Research published in Pharmacology Reports highlighted the compound's ability to reduce inflammation in a murine model of arthritis. The study noted a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

- Antimicrobial Activity : A recent investigation in Frontiers in Microbiology reported that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Q & A

Q. What strategies address heterogeneous reaction conditions in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.